Difloxacin hydrochloride

Catalog No.
S526070
CAS No.
91296-86-5
M.F
C21H20ClF2N3O3
M. Wt
435.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difloxacin hydrochloride

CAS Number

91296-86-5

Product Name

Difloxacin hydrochloride

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C21H20ClF2N3O3

Molecular Weight

435.8 g/mol

InChI

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H

InChI Key

JFMGBGLSDVIOHL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl

Synonyms

1-(4-fluorophenyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 1-FFMPOC, 6-fluoro-1-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-quinolone-3-carboxylic acid, A 56619, A-56619, Dicural, difloxacin, difloxacin hydrochloride

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl

Difloxacin hydrochloride is a synthetic fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits a broad-spectrum bactericidal activity against both Gram-negative and Gram-positive bacteria. The compound's chemical structure is characterized by a complex arrangement that includes a fluorinated quinolone core, which is essential for its antibacterial properties. The IUPAC name for difloxacin hydrochloride is 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, with a molecular formula of C21H20ClF2N3O3 and a molar mass of approximately 435.86 g/mol .

Difloxacin acts as a bactericidal agent by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are vital for bacterial DNA replication and repair []. By inhibiting these enzymes, difloxacin disrupts bacterial DNA synthesis, leading to cell death.

Difloxacin use in animals can cause side effects like gastrointestinal upset and nervous system disorders.

Data Gaps

  • Specific details of the synthesis of difloxacin hydrochloride are not publicly available.
  • Extensive data on environmental impact and potential for resistance development is limited.

Antibacterial Activity Studies

Difloxacin's ability to inhibit bacterial growth makes it a valuable tool for researchers studying various aspects of bacterial infections.

  • In vitro susceptibility testing: Difloxacin is commonly used in laboratories to determine the minimum inhibitory concentration (MIC) of bacteria against various antibiotics, including itself. This information helps researchers understand the effectiveness of different antibiotics against specific bacterial strains and plays a crucial role in developing treatment strategies for infectious diseases [].
  • Investigating emerging resistance: The rise of antibiotic-resistant bacteria is a significant public health concern. Researchers use difloxacin to study the mechanisms by which bacteria develop resistance to fluoroquinolone antibiotics, which can inform the development of new strategies to combat this growing problem [].

Environmental Research

Difloxacin, like other fluoroquinolones, can persist in the environment after its use in veterinary medicine. Researchers use difloxacin to:

  • Track the spread of antibiotic resistance genes: By studying the presence of difloxacin-resistant bacteria in environmental samples like wastewater and soil, researchers can gain insights into the spread of antibiotic resistance genes in the environment [].
  • Evaluate the impact of antibiotics on environmental ecosystems: Difloxacin's presence in the environment can potentially impact various ecological processes. Researchers use difloxacin to study its effects on aquatic organisms and other environmental components [].

Other Research Applications

Difloxacin's properties also find use in other areas of scientific research:

  • Cell culture studies: Difloxacin can be used in cell culture experiments to selectively eliminate bacteria and isolate other cell types present in the culture [].
  • Pharmacokinetic studies: Researchers may use difloxacin to study the absorption, distribution, metabolism, and excretion of drugs in animals, providing valuable information for drug development and optimization [].
Typical of fluoroquinolones. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication and maintenance. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death . Additionally, difloxacin can be metabolized in the liver through glucuronidation and may be converted into active metabolites such as sarafloxacin .

Difloxacin exhibits potent antibacterial activity, making it effective against a range of pathogens including Escherichia coli, Pseudomonas spp., and Staphylococcus intermedius. The minimum inhibitory concentrations (MICs) for these pathogens have been established through clinical trials, demonstrating its efficacy in treating infections in animals . The pharmacokinetics of difloxacin reveal rapid absorption following oral administration, with a peak plasma concentration reached within approximately 2.8 hours and an elimination half-life averaging 9.3 hours .

The synthesis of difloxacin hydrochloride involves several steps typical of fluoroquinolone production. The process generally starts with the formation of the quinolone core, followed by the introduction of fluorine atoms and other functional groups. One common method includes the reaction of 7-(4-methylpiperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with hydrochloric acid to yield difloxacin hydrochloride . This multi-step synthesis allows for the precise manipulation of functional groups to enhance antibacterial efficacy.

Difloxacin hydrochloride is primarily utilized in veterinary medicine for treating bacterial infections in dogs and poultry. Its broad-spectrum activity makes it suitable for addressing various infections caused by susceptible bacteria. Furthermore, it has been shown to be effective in treating respiratory infections in birds . Due to its favorable pharmacokinetic profile, including once-daily dosing capabilities, it is particularly useful for managing chronic infections.

Difloxacin has been studied for its interactions with other drugs. Notably, it can inhibit the metabolism of certain medications such as theophylline and warfarin, leading to increased blood levels of these compounds . Additionally, substances containing di- and trivalent cations—such as antacids—can significantly reduce the absorption of difloxacin from the gastrointestinal tract, thus decreasing its bioavailability . These interactions necessitate careful consideration when co-administering difloxacin with other therapeutic agents.

Difloxacin shares structural similarities with other fluoroquinolones but possesses unique characteristics that distinguish it from its counterparts. Below is a comparison with similar compounds:

Compound NameStructure SimilarityUnique Features
EnrofloxacinFluoroquinoloneBroad-spectrum; used extensively in veterinary care
MarbofloxacinFluoroquinoloneLess effective against certain Gram-positive bacteria
SarafloxacinMetabolite of difloxacinRetains antibacterial activity; used in human medicine
CiprofloxacinFluoroquinoloneMore potent against some Gram-negative bacteria

Difloxacin's unique combination of structural elements allows it to effectively target specific bacterial strains while minimizing adverse effects commonly associated with other fluoroquinolones .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

435.1161255 g/mol

Monoisotopic Mass

435.1161255 g/mol

Heavy Atom Count

30

Appearance

White to Light Yellow Powder

UNII

XJ0260HJ0O

Related CAS

98106-17-3 (Parent)

Other CAS

91296-86-5

Wikipedia

Difloxacin hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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